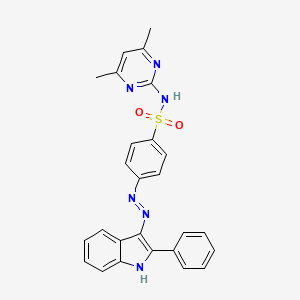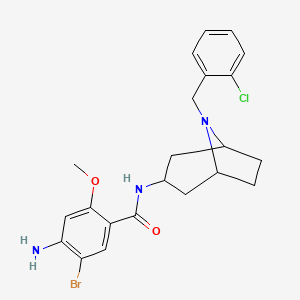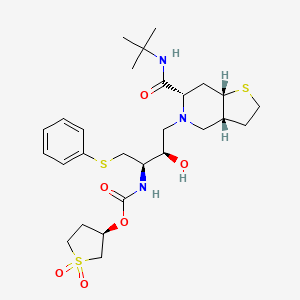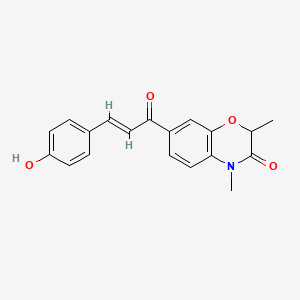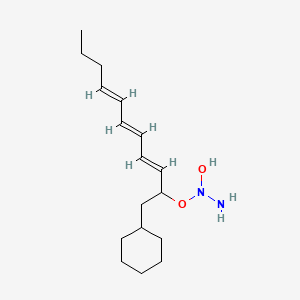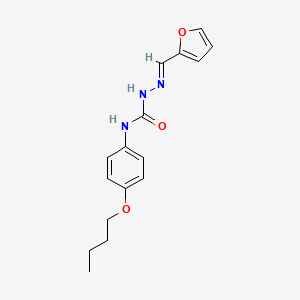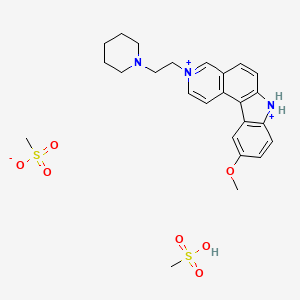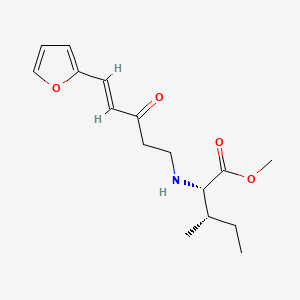
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an isoleucine backbone, a furan ring, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with L-isoleucine.
Formation of the Furan Ring: The furan ring is introduced through a series of reactions involving furfural or furfuryl alcohol.
Coupling Reaction: The furan derivative is then coupled with the isoleucine backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxyl group of isoleucine to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester involves its interaction with specific molecular targets. The furan ring and the ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- L-Leucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
- L-Valine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
- L-Phenylalanine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
Uniqueness
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is unique due to the presence of the isoleucine backbone, which imparts specific stereochemistry and reactivity. The furan ring adds to its versatility in chemical reactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
136789-12-3 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
methyl (2S,3S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-4-12(2)15(16(19)20-3)17-10-9-13(18)7-8-14-6-5-11-21-14/h5-8,11-12,15,17H,4,9-10H2,1-3H3/b8-7+/t12-,15-/m0/s1 |
Clave InChI |
SKWTWRKXLNPDDI-AVDDZBROSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1 |
SMILES canónico |
CCC(C)C(C(=O)OC)NCCC(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


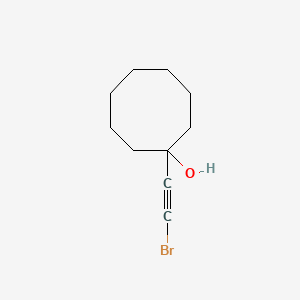
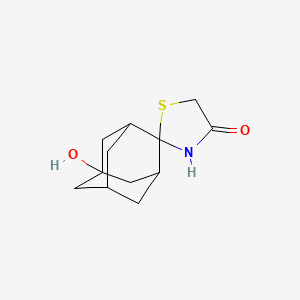
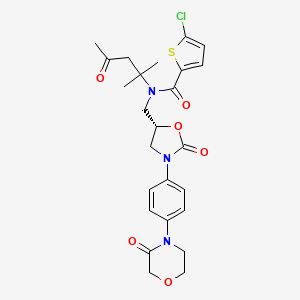
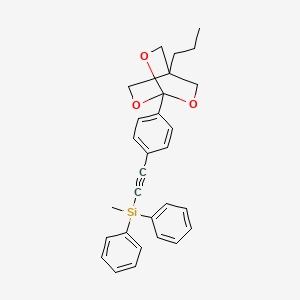
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
